Demethyl Benzydamine Hydrochloride

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Analysis

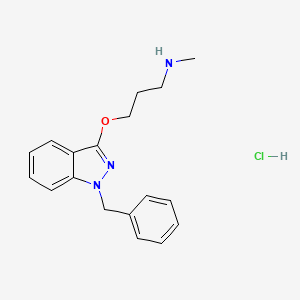

The systematic nomenclature of Demethyl Benzydamine Hydrochloride follows International Union of Pure and Applied Chemistry conventions, with the compound officially designated as N-Methyl-3-[[1-(phenylmethyl)-1H-indazol-3-yl]oxy]-1-propanamine Hydrochloride. Alternative systematic names include 1-Benzyl-3-(3-methylaminopropoxy)-1H-indazole Monohydrochloride, reflecting the structural arrangement of the indazole core with attached propylamine and benzyl substituents.

The Chemical Abstracts Service registry number for this compound is established as 39860-97-4, providing unambiguous identification within chemical databases and literature. The corresponding free base form carries the registry number 32852-16-7, indicating the deprotonated structure without the hydrochloride salt formation. This dual registry system enables precise differentiation between the salt and free base forms in pharmaceutical and analytical contexts.

Synonymous nomenclature variations documented in chemical databases include 3-(1-benzylindazol-3-yl)oxy-N-methylpropan-1-amine hydrochloride and 3-[(1-Benzyl-1H-indazol-3-yl)oxy]-N-methylpropan-1-amine hydrochloride, demonstrating consistent structural representation across different naming conventions. The systematic approach to nomenclature ensures accurate identification and prevents confusion with related benzydamine derivatives in research applications.

Molecular Formula and Weight Determination via Mass Spectrometry

Mass spectrometric analysis confirms the molecular formula of this compound as C₁₈H₂₂ClN₃O, representing the complete salt form including the hydrochloride component. The elemental composition consists of eighteen carbon atoms, twenty-two hydrogen atoms, one chlorine atom, three nitrogen atoms, and one oxygen atom, forming a complex heterocyclic structure with multiple functional groups.

The molecular weight determination through high-resolution mass spectrometry establishes the precise value as 331.84 grams per mole for the hydrochloride salt. Certificate of analysis data from standardized reference materials confirms this molecular weight through multiple analytical techniques, including nuclear magnetic resonance and elemental analysis verification. The free base form exhibits a molecular weight of 295.39 grams per mole, with the hydrochloride addition contributing 36.46 grams per mole to the total molecular mass.

Mass spectrometric fragmentation patterns provide additional structural confirmation, with characteristic ion peaks corresponding to the indazole core, propylamine chain, and benzyl substituent. The molecular ion peak at mass-to-charge ratio 331.84 serves as the primary identification marker in analytical applications, while secondary fragmentation ions enable structural elucidation and purity assessment in pharmaceutical quality control procedures.

Table 1: Molecular Composition Analysis of this compound

Crystallographic Structure Elucidation and X-ray Diffraction Studies

Crystallographic investigations of related benzydamine compounds provide essential insights into the solid-state structure and polymorphic behavior of this compound. Research conducted on benzydamine hydrochloride salt demonstrates crystallization in the monoclinic system with space group P21/c, establishing fundamental structural parameters for the compound family. The crystal structure analysis reveals the absence of competing functional groups for polymorphism, suggesting structural rigidity that limits alternative crystalline arrangements.

X-ray diffraction studies indicate that the crystalline structure exhibits stability under normal analytical conditions, though prolonged exposure to X-rays and gamma radiation can induce color changes from white to brown without significant structural degradation. The monoclinic crystal system provides optimal packing efficiency for the molecular arrangement, with intermolecular hydrogen bonding networks stabilizing the overall crystal lattice structure.

Powder X-ray diffraction analysis serves as a critical analytical tool for polymorph identification and crystalline purity assessment. The diffraction patterns show characteristic peaks corresponding to specific crystal planes, enabling differentiation from other benzydamine derivatives and confirmation of structural identity. The absence of additional polymorphic forms in comprehensive screening studies using various organic solvents, melting, sublimation, and flash cooling methods confirms the singular crystalline structure under standard pharmaceutical processing conditions.

Physical appearance characterization describes this compound as a white to off-white crystalline solid with a reported melting point range of 146-148°C. The crystalline nature contributes to stability during storage and processing, with recommended storage conditions at 4°C to maintain structural integrity and prevent degradation.

Comparative Analysis of Proton Nuclear Magnetic Resonance and Fourier Transform Infrared Spectral Signatures

Properties

IUPAC Name |

3-(1-benzylindazol-3-yl)oxy-N-methylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O.ClH/c1-19-12-7-13-22-18-16-10-5-6-11-17(16)21(20-18)14-15-8-3-2-4-9-15;/h2-6,8-11,19H,7,12-14H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCBUAEBLTYVPPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80724550 | |

| Record name | 3-[(1-Benzyl-1H-indazol-3-yl)oxy]-N-methylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80724550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39860-97-4 | |

| Record name | 3-[(1-Benzyl-1H-indazol-3-yl)oxy]-N-methylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80724550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Ten-Step Synthesis from 4-Bromo-2-Nitrobenzoic Acid

This method, described in patents CN105884687A and CN105884687B, involves a multi-step sequence starting from 4-bromo-2-nitrobenzoic acid (CAS: 99277-71-1). Key steps include:

-

Esterification : Reaction with iodomethane in polar solvents (e.g., DMF) to form methyl 4-bromo-2-nitrobenzoate.

-

Nucleophilic Substitution : Benzyl acetonitrile and potassium tert-butoxide in DMF yield intermediate IV.

-

Oxidation : Hydrogen peroxide converts intermediate IV to a nitroso compound (V).

-

Reduction : Triethylsilane in trifluoroacetic acid reduces nitro groups to amines (VI).

-

Hydrogenolysis : Ammonium formate and palladium/carbon cleave benzyl groups (VII).

-

Hydrolysis : Strong bases (e.g., NaOH) hydrolyze esters to carboxylic acids (VIII).

-

Diazotization : Sodium nitrite and stannous chloride in HCl form diazonium salts (IX).

-

Cyclization : Acid-mediated ring closure produces indazole derivatives (X).

-

Alkylation : Reaction with benzyl chloride forms intermediate XI.

-

Final Alkylation : NaH and 3-dimethylaminopropyl chloride yield Demethyl Benzydamine Hydrochloride.

Key Data :

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| 1 | DMF, iodomethane | 90.3 | >98 |

| 10 | DMF, NaH | 85 | 99.2 |

Analytical Validation :

Five-Step Synthesis from 2-Amino-5-Benzyl Benzoate Methyl Ester

Patent CN113173885A outlines a streamlined approach:

-

Hydrolysis : Lithium hydroxide hydrolyzes the methyl ester to carboxylic acid.

-

Diazotization : NaNO₂ and SnCl₂ in HCl convert amines to hydrazines.

-

Cyclization : HCl-mediated ring closure forms benzopyrazolyl derivatives.

-

O-Alkylation : Benzyl chloride introduces the benzyl group.

-

N-Alkylation : 3-Dimethylaminopropyl chloride finalizes the structure.

Key Data :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | LiOH, 1,4-dioxane | 85 |

| 5 | DMF, NaH | 80 |

Advantages :

Purification from Benzydamine Hydrochloride

US4749794A describes isolating this compound as an impurity during Benzydamine synthesis:

-

Crude Benzydamine Extraction : Xylene and steam distillation remove unreacted 1-chloro-3-dimethylaminopropane.

-

Crystallization : Hexane and HCl precipitate high-purity Benzydamine Hydrochloride.

-

Impurity Isolation : Demethyl derivative is separated via selective solvent extraction.

Key Data :

Comparative Analysis of Methods

Critical Observations :

-

The ten-step method achieves superior purity (99.2%) but requires rigorous process control.

-

The five-step method sacrifices some purity for efficiency, suitable for small-scale synthesis.

-

Purification from Benzydamine is impractical for large-scale production due to low impurity concentrations.

Optimization Strategies

Solvent Selection

Catalysts and Reagents

Chemical Reactions Analysis

Types of Reactions

Demethyl Benzydamine Hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pressures to ensure optimal reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

Pharmacological Properties

Demethyl Benzydamine Hydrochloride exhibits several pharmacological properties that make it effective for various applications:

- Anti-inflammatory Activity : It reduces inflammation by inhibiting the release of inflammatory mediators.

- Analgesic Effects : Provides pain relief through local anesthetic action.

- Antimicrobial Properties : Demonstrates activity against various bacterial strains, including those resistant to common antibiotics.

Treatment of Oro-pharyngeal Disorders

This compound is primarily used for the symptomatic treatment of sore throat and oro-pharyngeal mucositis. The following table summarizes its effectiveness in different conditions:

Pain Management in Musculoskeletal Disorders

This compound is also utilized for managing acute pain associated with musculoskeletal conditions, such as:

- Myalgia

- Bursitis

- Sprains and Strains

The local application results in higher concentrations at the site of inflammation with minimal systemic absorption, thus limiting side effects .

Case Study 1: Sore Throat Management

A double-blind study involving 44 patients demonstrated that a solution containing this compound significantly alleviated pain and dysphagia compared to a placebo. Physician evaluations indicated substantial improvement in hyperemia and edema at 24 hours post-treatment .

Case Study 2: Oral Mucositis in Cancer Patients

In patients undergoing chemotherapy, this compound was found to effectively manage oral mucositis symptoms. Clinical trials indicated a marked reduction in pain levels and improved quality of life for these patients .

Mechanism of Action

Demethyl Benzydamine Hydrochloride exerts its effects primarily by inhibiting the synthesis of pro-inflammatory cytokines like tumour necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). This inhibition reduces inflammation and provides pain relief. The compound acts on molecular targets such as cyclooxygenase enzymes, which are involved in the inflammatory pathway .

Comparison with Similar Compounds

Structural and Pharmacokinetic Comparisons

Key Insights :

- SO lacks direct analgesic properties but shares anti-inflammatory effects via antioxidant pathways, contrasting with the cytokine-targeted action of Demethyl Benzydamine.

Efficacy in Post-Surgical Pain Management

A. Demethyl Benzydamine HCl vs. Benzydamine HCl

- Benzydamine HCl demonstrated 84% reduction in moderate-to-severe pain risk by day 7 post-tonsillectomy in children, with rapid onset (day 1: 39.8% risk reduction).

- Preclinical studies suggest comparable anti-inflammatory potency but reduced systemic exposure due to metabolic differences.

B. Demethyl Benzydamine HCl vs. Salvia officinalis

- Pain relief onset was faster with Benzydamine HCl (day 1: 18.2% pain relief in children) versus SO’s gradual antioxidant-mediated effects.

C. Demethyl Benzydamine HCl vs. Povidone-Iodine

- Povidone-Iodine outperformed Benzydamine HCl in preventing severe radiation-induced oral mucositis (RIOM) (OR: 0.45; p < 0.01).

- However, Benzydamine HCl had higher patient satisfaction (45.3 vs. 40.1/100; p < 0.001) due to its analgesic properties.

Key Findings :

- Povidone-Iodine ’s antimicrobial efficacy is superior but lacks analgesic benefits, limiting its use in pain management.

Biological Activity

Demethyl Benzydamine Hydrochloride, a derivative of benzydamine, is recognized for its significant biological activity, primarily as a nonsteroidal anti-inflammatory drug (NSAID) with local anesthetic and analgesic properties. This article delves into its mechanisms of action, pharmacokinetics, and therapeutic applications, supported by relevant research findings and case studies.

This compound exerts its biological effects through several key mechanisms:

- Inhibition of Pro-inflammatory Mediators : The compound inhibits the synthesis of pro-inflammatory cytokines such as TNF-α and IL-1β, which are crucial in the inflammatory response. This action reduces inflammation and pain associated with various conditions .

- Monocyte Chemotaxis Inhibition : Research indicates that demethyl benzydamine inhibits monocyte migration in response to chemotactic factors, thereby reducing the recruitment of immune cells to sites of inflammation. This effect is dose-dependent, with significant inhibition observed at concentrations typically achieved in therapeutic settings .

- Oxidative Burst Suppression : The compound has been shown to inhibit the oxidative burst in neutrophils, contributing to its anti-inflammatory effects by preventing excessive reactive oxygen species (ROS) production .

Pharmacokinetics

This compound is characterized by:

- Local Action : When applied topically, it achieves higher concentrations at the site of inflammation compared to systemic circulation, minimizing potential side effects .

- Absorption and Excretion : Studies reveal that following topical application, benzydamine is detectable in both blood and urine, with a significant portion excreted within 3-4 days post-administration .

Therapeutic Applications

This compound has a range of clinical applications:

- Pain Relief in Oral Conditions : It is widely used for symptomatic relief in conditions such as pharyngitis, oral ulcers (including those caused by radiation therapy), and discomfort from dentures. Clinical studies have demonstrated its effectiveness in reducing pain and inflammation in these contexts .

- Post-operative Care : The compound is indicated for the prevention of sore throat following endotracheal intubation and has shown efficacy in reducing post-operative discomfort .

Table 1: Summary of Key Studies on this compound

| Author/Year | Study Type | Population | Intervention | Outcome |

|---|---|---|---|---|

| Epstein et al. (2001) | Randomized Controlled Trial | 160 patients with head-neck carcinoma | Benzydamine mouthwash (prior to RT) | Significant reduction in oral mucositis |

| Sironi et al. (1996) | In vitro Study | Human mononuclear phagocytes | Benzydamine treatment | Inhibition of TNF-α and IL-1β production |

| Ferrer-Montiel et al. (2022) | Biophysical Study | Animal models | Topical benzydamine application | Reduced nociceptor excitability |

Q & A

Q. What analytical methods are recommended for simultaneous quantification of Benzydamine Hydrochloride and excipients (e.g., Methylparaben) in pharmaceutical formulations?

To simultaneously determine Benzydamine Hydrochloride and Methylparaben in spray formulations, a validated HPLC method is optimal. Key parameters include:

- Chromatographic Conditions : C18 stationary phase with sodium perchlorate buffer (pH 3.0) and a mobile phase flow rate of 1.0 mL/min. This pH ensures Benzydamine remains protonated while Methylparaben stays neutral, improving resolution .

- Detection Wavelengths : Dual wavelengths at 320 nm (Benzydamine) and 254 nm (Methylparaben) based on their UV absorption maxima .

- Linearity : Tested over 80–120% of the reference concentration for both analytes, with correlation coefficients (R²) >0.999 .

This method aligns with "Green Chemistry" principles by minimizing solvent use and analysis time .

Q. What pharmacological mechanisms underpin Benzydamine Hydrochloride’s anti-inflammatory and analgesic effects?

Benzydamine Hydrochloride acts via multiple pathways:

- Prostaglandin Synthesis Inhibition : Blocks cyclooxygenase (COX) and prostaglandin synthase, reducing pro-inflammatory mediators like PGE₂ .

- Cytokine Modulation : Suppresses TNF-α, IL-1β, and IL-6 production in inflamed tissues, limiting immune cell infiltration .

- Membrane Stabilization : Prevents lysosomal enzyme release and oxidative stress, mitigating tissue damage .

- Local Anesthetic Activity : Inhibits neuronal sodium channels, providing rapid pain relief .

Advanced Research Questions

Q. How can ionizable analytes like Benzydamine Hydrochloride and Methylparaben be resolved in HPLC method development?

Key challenges arise from their differing pKa values (Benzydamine: 9.33; Methylparaben: 8.5). Strategies include:

- pH Optimization : At pH 3.0, Benzydamine is protonated (positively charged), while Methylparaben remains neutral. This reduces peak tailing and improves retention on a C18 column .

- Buffer Selection : Sodium perchlorate buffer enhances ionic strength without degrading silica-based columns at low pH .

- Stationary Phase Screening : C18 outperforms C8 in resolving these analytes, achieving 8,700 theoretical plates for Benzydamine .

Q. How should researchers validate an HPLC method for regulatory compliance in pharmaceutical analysis?

Validation parameters include:

- Linearity : Five concentration levels (80–120%) with R² ≥0.999 and residual plots within ±5% .

- Precision : Intra-day and inter-day relative standard deviation (RSD) <2% for retention times and peak areas .

- Accuracy : Spike-and-recovery tests (98–102% recovery) for both analytes in formulation matrices .

- Specificity : Baseline separation (resolution >2.0) confirmed via forced degradation studies (e.g., acid/alkali hydrolysis) .

Q. How can contradictory clinical trial outcomes for Benzydamine Hydrochloride in radiation-induced oral mucositis (OM) be addressed?

A phase III trial failure (halted due to negative interim results) contrasts earlier positive data. Mitigation strategies include:

- Dose Optimization : Prior studies used ≤50 Gy radiation, but modern protocols often exceed this. Dose-escalation studies are needed .

- Combination Therapy : Evaluate synergy with cryotherapy or growth factors in high-dose chemoradiation settings .

- Endpoint Refinement : Use standardized OM severity scales (e.g., WHO or MASCC criteria) and control for confounders like oral microbiota .

Q. What experimental approaches are recommended for assessing Benzydamine Hydrochloride’s toxicological profile?

- Acute Toxicity : Single-dose studies in rodents (LD₅₀ determination) and histopathological analysis of major organs .

- Subchronic Toxicity : 28-day repeated-dose studies evaluating hematological, hepatic, and renal parameters .

- Local Irritation : Buccal mucosal irritation assays in animal models, scoring erythema, edema, and ulceration .

- Genotoxicity : Ames test for mutagenicity and micronucleus assay for clastogenicity .

Methodological Considerations for Data Interpretation

Q. How can researchers resolve discrepancies in Benzydamine Hydrochloride’s efficacy across preclinical and clinical studies?

- Species-Specific Differences : Adjust dosing regimens based on pharmacokinetic (PK) data (e.g., plasma half-life: 13 hr in humans vs. 2–4 hr in rodents) .

- Biomarker Correlation : Link anti-inflammatory cytokine reductions (e.g., IL-6) in animal models to clinical symptom relief .

- Population Stratification : Subgroup analyses by radiation dose, chemotherapy regimen, or genetic polymorphisms (e.g., COX-2 variants) .

Q. What in vitro models best replicate Benzydamine Hydrochloride’s dual antimicrobial and anti-inflammatory effects?

- 3D Oral Mucosa Models : Co-culture keratinocytes and fibroblasts under radiation exposure to simulate OM .

- Biofilm Assays : Test efficacy against periodontal pathogens (e.g., Porphyromonas gingivalis) using minimum inhibitory concentration (MIC) assays .

- Macrophage Polarization Studies : Measure M1-to-M2 phenotype shifts via flow cytometry (CD80/CD206 markers) after Benzydamine treatment .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.